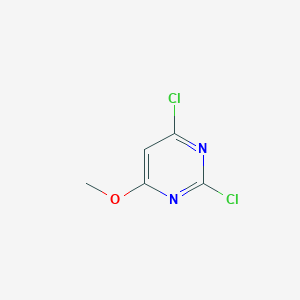

2,4-Dichloro-6-methoxypyrimidine

Übersicht

Beschreibung

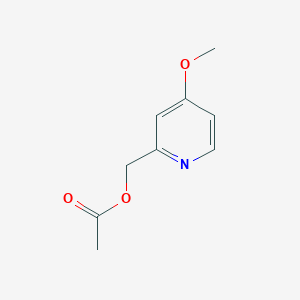

2,4-Dichloro-6-methoxypyrimidine is a chemical compound with the molecular formula C5H4Cl2N2O and a molecular weight of 179 . It is a solid powder at room temperature .

Synthesis Analysis

The synthesis of 2,4-Dichloro-6-methoxypyrimidine can be achieved using organolithium reagents . In one method, formamide, absolute ethyl alcohol, and sodium ethoxide are mixed in a container, heated, and then diethyl malonate is added . The mixture is then refluxed and the temperature maintained. Hydrochloric aqueous solution is added until the pH of the reaction liquid is 2 to 6 . After cooling, centrifuging, and drying, 4,6-dihydroxypyrimidine is obtained .Molecular Structure Analysis

The InChI code for 2,4-Dichloro-6-methoxypyrimidine is 1S/C5H4Cl2N2O/c1-10-4-2-3 (6)8-5 (7)9-4/h2H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis

2,4-Dichloro-6-methoxypyrimidine can undergo various chemical reactions. For instance, it can undergo a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .Physical And Chemical Properties Analysis

2,4-Dichloro-6-methoxypyrimidine is a solid at room temperature . It has a molecular weight of 179 .Wissenschaftliche Forschungsanwendungen

“2,4-Dichloro-6-methoxypyrimidine” is a chemical compound that is used in various fields of scientific research . Here are some applications based on the available information:

-

Pharmacologically Active Decorated Six-Membered Diazines

- Field: Medicinal Chemistry

- Application: Pyrimidine derivatives, including “2,4-Dichloro-6-methoxypyrimidine”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are used in the synthesis of pharmacologically active decorated diazines .

- Method: Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .

- Results: These compounds exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer and idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

- Field: Organic Chemistry

- Application: The compound is used in the synthesis of pyrimidine-based compound precursors of N-heterocyclic systems .

- Method: The halogenated pyrimidines can incorporate nucleophiles regioselectivity via SNAr reaction .

- Results: The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

- Synthesis of 2,4,6-Trisubstituted Pyrimidines

- Field: Organic Chemistry

- Application: The compound is used in the synthesis of 2,4,6-trisubstituted pyrimidines .

- Method: The commercially available 4,6-dichloro-2-methylthiopyrimidine is used as a starting material for the sequential substitution under Suzuki conditions (phenylboronic acid in the presence of triphenylphosphine and palladium acetate) to afford the desired 4 .

- Synthesis of Functionalized Pyrimidines

- Field: Organic Chemistry

- Application: Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .

- Method: Halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .

- Results: These synthetic protocols are complementary to the conventional synthesis of pyrimidines and analogues .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation, and it is harmful if swallowed, inhaled, or absorbed through the skin . Therefore, personal protective equipment and face protection should be worn when handling this compound .

Zukünftige Richtungen

Pyrimidines, including 2,4-Dichloro-6-methoxypyrimidine, are a central building block for a wide range of pharmacological applications . Future research could focus on developing novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . Additionally, the synthesis of new pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity could be a promising direction .

Eigenschaften

IUPAC Name |

2,4-dichloro-6-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNZDRHTTWBNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396917 | |

| Record name | 2,4-dichloro-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-methoxypyrimidine | |

CAS RN |

43212-41-5 | |

| Record name | 2,4-Dichloro-6-methoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43212-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichloro-6-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-6-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohexanone, 2-[(dimethylamino)methylene]-](/img/structure/B105627.png)